8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol
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Overview
Description
8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[321]octan-3-ol is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the bicyclic core and the introduction of the cyclopropylpyrimidinyl group. Common reagents used in these reactions include cyclopropylamine, pyrimidine derivatives, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrimidinyl group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its bicyclic structure allows it to fit into specific binding sites on proteins or nucleic acids, making it useful for drug discovery and development.
Medicine
In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets makes it a candidate for the development of new drugs for various diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Iodobenzoic acid: An isomer of iodobenzoic acid with different functional groups and properties.
4,4’-Dichlorobenzophenone: An organic compound with a different core structure but similar functional groups.
Cresol: A simpler aromatic compound with different chemical properties.
Uniqueness
8-(6-Cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol is unique due to its bicyclic structure and the presence of the cyclopropylpyrimidinyl group. This combination of features gives it distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
8-(6-cyclopropylpyrimidin-4-yl)-8-azabicyclo[3.2.1]octan-3-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O/c18-12-5-10-3-4-11(6-12)17(10)14-7-13(9-1-2-9)15-8-16-14/h7-12,18H,1-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWXBZGKQEZIQIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)N3C4CCC3CC(C4)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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